molecular formula C13H16N6O2 B2965115 N-({[2-(1H-pyrazol-1-yl)pyrimidin-5-yl]carbamoyl}methyl)butanamide CAS No. 1796991-82-6

N-({[2-(1H-pyrazol-1-yl)pyrimidin-5-yl]carbamoyl}methyl)butanamide

Cat. No.: B2965115
CAS No.: 1796991-82-6
M. Wt: 288.311
InChI Key: DVTUGLCXMMVTCB-UHFFFAOYSA-N
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Description

N-({[2-(1H-pyrazol-1-yl)pyrimidin-5-yl]carbamoyl}methyl)butanamide is a synthetic small molecule featuring a pyrazole-pyrimidine hybrid scaffold, a structure recognized for its significant potential in medicinal chemistry and oncological research. This compound is intended for research applications only and is not for diagnostic or therapeutic use. The core structure of this molecule incorporates a pyrazole ring linked to a pyrimidine ring, a framework that is prominently featured in potent protein kinase inhibitors (PKIs) . Protein kinases are enzymes that are critical regulators of cellular signalling pathways, and their dysregulation is a hallmark of various cancers . Pyrazolo[1,5-a]pyrimidine-based inhibitors have shown remarkable clinical efficacy by targeting specific kinases, such as the tropomyosin receptor kinases (Trks), which are implicated in a wide array of solid tumors . The presence of the pyrazole-pyrimidine core in this compound suggests its utility as a valuable chemical tool for developing and studying novel kinase inhibitors, potentially acting through mechanisms like ATP-competitive inhibition to disrupt aberrant signalling in cancer cells . Researchers can employ this compound in various experimental contexts, including structure-activity relationship (SAR) studies to optimize inhibitor potency and selectivity, as well as in biochemical assays to probe kinase function and signaling pathways . The molecule's design aligns with contemporary strategies in targeted cancer therapy, making it a relevant candidate for investigational programs focused on oncology and kinase biology.

Properties

IUPAC Name

N-[2-oxo-2-[(2-pyrazol-1-ylpyrimidin-5-yl)amino]ethyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N6O2/c1-2-4-11(20)14-9-12(21)18-10-7-15-13(16-8-10)19-6-3-5-17-19/h3,5-8H,2,4,9H2,1H3,(H,14,20)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVTUGLCXMMVTCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NCC(=O)NC1=CN=C(N=C1)N2C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({[2-(1H-pyrazol-1-yl)pyrimidin-5-yl]carbamoyl}methyl)butanamide typically involves multi-step organic reactions. One common method includes the formation of the pyrazole ring followed by the construction of the pyrimidine ring. The final step involves the coupling of these rings with butanamide under specific reaction conditions, such as the use of catalysts and controlled temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

N-({[2-(1H-pyrazol-1-yl)pyrimidin-5-yl]carbamoyl}methyl)butanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

N-({[2-(1H-pyrazol-1-yl)pyrimidin-5-yl]carbamoyl}methyl)butanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-({[2-(1H-pyrazol-1-yl)pyrimidin-5-yl]carbamoyl}methyl)butanamide involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction pathways that are crucial for cell proliferation and survival .

Comparison with Similar Compounds

Structural Features

Compound Core Structure Key Substituents Stereochemistry
Target Compound Pyrimidine-pyrazole hybrid Carbamoyl-methyl-butanamide Not specified in evidence
Compound m Hexanamide backbone 2,6-Dimethylphenoxy, acetamido, hydroxy, diphenyl, tetrahydropyrimidinone (R)-configuration at N-position; (2S,4S,5S)
Compound n Hexanamide backbone 2,6-Dimethylphenoxy, acetamido, hydroxy, diphenyl, tetrahydropyrimidinone (S)-configuration at N-position; (2R,4R,5S)
Compound o Hexanamide backbone 2,6-Dimethylphenoxy, acetamido, hydroxy, diphenyl, tetrahydropyrimidinone (S)-configuration at N-position; (2R,4S,5S)

Key Observations :

  • The target compound lacks the complex stereochemistry and bulky aromatic groups (e.g., diphenyl, 2,6-dimethylphenoxy) present in compounds m, n, and o.
  • Its pyrimidine-pyrazole core may confer distinct electronic properties compared to the tetrahydropyrimidinone and phenoxy groups in the comparators.

Pharmacological Implications

  • Target Compound : The pyrimidine-pyrazole scaffold is associated with kinase inhibition (e.g., JAK2, EGFR), as seen in analogous structures . The carbamoyl-methyl group may enhance solubility compared to purely lipophilic analogs.
  • Their stereochemistry significantly impacts binding affinity; for instance, the (S)-configuration in o may optimize hydrogen-bonding interactions compared to m or n .

Physicochemical Properties

While quantitative data (e.g., logP, solubility) are unavailable in the provided evidence, structural analysis allows inferences:

  • Target Compound : Likely moderate solubility due to the carbamoyl group, with a logP influenced by the pyrazole’s polarity.

Research Findings and Methodological Context

  • Structural Determination : Programs like SHELXL () are widely used for crystallographic refinement of such compounds, ensuring accurate stereochemical assignments .
  • Pharmacopeial Relevance : Compounds m , n , and o are documented in Pharmacopeial Forum (2017), highlighting their regulatory significance, possibly as drug candidates or reference standards .

Biological Activity

N-({[2-(1H-pyrazol-1-yl)pyrimidin-5-yl]carbamoyl}methyl)butanamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, exploring its mechanisms, efficacy, and applications based on recent research findings.

Chemical Structure and Properties

The compound features a pyrazole ring fused with a pyrimidine moiety, which is known for its diverse biological activities. The structural formula can be represented as follows:

\text{N 2 1H pyrazol 1 yl pyrimidin 5 yl carbamoyl}methyl)butanamide}

This structure suggests potential interactions with various biological targets, including enzymes and receptors.

1. Pharmacological Effects

Research indicates that compounds with pyrazole and pyrimidine derivatives exhibit a range of pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial effects.

Anti-inflammatory Activity : Pyrazole derivatives have demonstrated significant anti-inflammatory properties. For instance, studies have shown that certain pyrazole compounds inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. A notable example includes a series of pyrazole derivatives evaluated in rat models for their ability to reduce carrageenan-induced edema .

Antimicrobial Activity : The antimicrobial efficacy of pyrazole derivatives has also been well-documented. For example, compounds similar to this compound have been shown to exhibit activity against various bacterial strains, including E. coli and S. aureus, highlighting their potential as antimicrobial agents .

The mechanisms underlying the biological activity of this compound may involve:

  • Enzyme Inhibition : Similar compounds have been reported to inhibit COX enzymes, leading to reduced production of pro-inflammatory mediators.
  • Receptor Modulation : Compounds in this class may also interact with metabotropic glutamate receptors (mGluR), enhancing or modulating neurotransmitter release .

Case Study 1: Anti-inflammatory Effects

A study evaluated the anti-inflammatory effects of various pyrazole derivatives in a carrageenan-induced paw edema model. The results indicated that certain derivatives significantly reduced edema compared to standard anti-inflammatory drugs like indomethacin.

CompoundEdema Reduction (%)Standard DrugStandard Reduction (%)
5b78Indomethacin76
10a75Ibuprofen70

Case Study 2: Antimicrobial Activity

Another study focused on the antimicrobial properties of pyrazole derivatives against bacterial strains. The compound was tested against several pathogens, demonstrating significant inhibition comparable to conventional antibiotics.

CompoundBacterial StrainInhibition Zone (mm)
11E. coli20
S. aureus22

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